2-Acetamido-5-bromo-4-chlorobenzoic acid
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Overview
Description
2-Acetamido-5-bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C9H7BrClNO3 It is a derivative of benzoic acid, featuring acetamido, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-bromo-4-chlorobenzoic acid typically involves the following steps:
Bromination: 2-Chlorobenzonitrile is reacted with a bromination reagent to produce 5-bromo-2-chlorobenzonitrile.
Hydrolysis: The resulting 5-bromo-2-chlorobenzonitrile undergoes hydrolysis in the presence of an alkali to form 5-bromo-2-chlorobenzoate.
Acetylation: The 5-bromo-2-chlorobenzoate is then acetylated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-bromo-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Acetamido-5-bromo-4-chlorobenzoic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It can be used to investigate the biological activity of related compounds and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-bromo-4-chlorobenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: This compound lacks the acetamido group but shares the bromo and chloro substituents.
2-Acetamido-5-bromobenzoic acid: Similar to 2-Acetamido-5-bromo-4-chlorobenzoic acid but without the chloro substituent.
Uniqueness
This compound is unique due to the presence of both acetamido and halogen substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-acetamido-5-bromo-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZZNWSLUFDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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